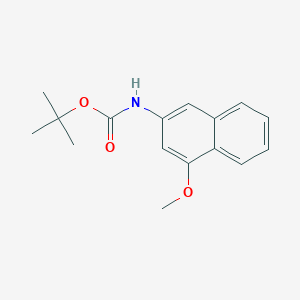

tert-Butyl 4-methoxynaphthalen-2-ylcarbamate

Descripción general

Descripción

Tert-Butyl 4-methoxynaphthalen-2-ylcarbamate is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs) like tert-Butyl 4-methoxynaphthalen-2-ylcarbamate are primarily used in various industrial and commercial products to prevent oxidative reactions and extend product shelf life. Studies have shown that these compounds, including derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. They've also been found in human tissues and fluids, including fat tissues, serum, urine, breast milk, and fingernails. Toxicity studies suggest that some SPAs may cause hepatic toxicity, endocrine disruptions, or even carcinogenic effects. Thus, there's a recommendation for future research to develop novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation and Fate of Fuel Oxygenates in Soil and Groundwater

This compound, as part of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE), has its fate in soil and groundwater extensively studied. Microorganisms in soil and groundwater can degrade ETBE aerobically as a carbon and energy source or via cometabolism using alkanes as growth substrates. Understanding the biodegradation pathways and identifying the microorganisms and genes involved is crucial for assessing environmental impacts and developing bioremediation strategies. It's suggested that the presence of co-contaminants in soil and groundwater might limit or enhance the aerobic biodegradation of these compounds (Thornton et al., 2020).

Application of Polymer Membranes in Fuel Additive Purification

This compound and similar compounds like Methyl Tert-butyl Ether (MTBE) are popular fuel additives to enhance fuel performance and reduce hazardous emissions. The production process often requires purification techniques to obtain pure MTBE from the final product. Research into membrane methods like pervaporation has shown promise for highly selective separation of organic mixtures involved in this process. Currently, materials such as poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes are considered optimal for this purpose, with Mixed Matrix Membranes (MMMs) also showing high effectiveness and operational stability (Pulyalina et al., 2020).

Propiedades

IUPAC Name |

tert-butyl N-(4-methoxynaphthalen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-16(2,3)20-15(18)17-12-9-11-7-5-6-8-13(11)14(10-12)19-4/h5-10H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJDBEWUIXDSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

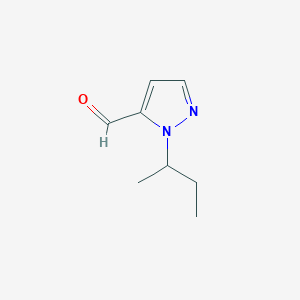

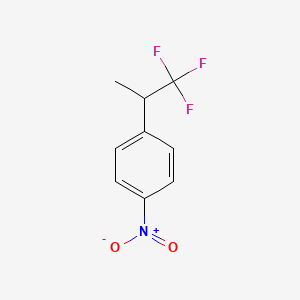

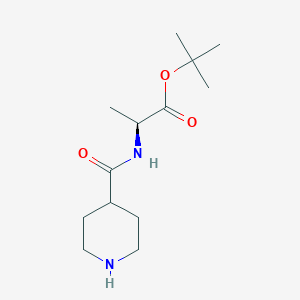

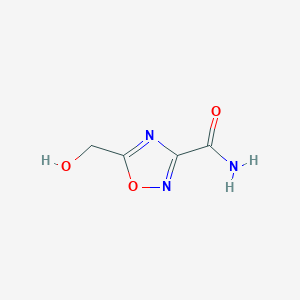

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B1391383.png)

![2-Chlorooxazolo[5,4-c]pyridine](/img/structure/B1391399.png)